CA-074 Me is classified under chemical compounds that inhibit proteolytic enzymes, particularly cysteine proteases. It is derived from the parent compound CA-074, which was originally developed for research into lysosomal proteases. The chemical structure of CA-074 Me allows it to penetrate cellular membranes effectively, making it a valuable tool in biological research and potential therapeutic applications against diseases involving cathepsin B activity, such as cancer and neurodegenerative disorders .
The synthesis of CA-074 Me involves the methylation of the carboxylic acid group present in CA-074. This modification not only enhances its lipophilicity but also alters its inhibitory properties against cathepsin B. The general synthetic route can be outlined as follows:
Key parameters that influence the synthesis include reaction temperature, time, and the concentration of reagents used.
CA-074 Me has the empirical formula and a molecular weight of approximately 389.47 g/mol. Its structure features:
The molecular structure can be visualized through various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry, confirming the successful methylation and structural integrity necessary for its function .
CA-074 Me primarily engages in irreversible inhibition reactions with cathepsin B. The compound binds covalently to the active site of the enzyme, preventing substrate access and subsequent proteolytic activity. The inhibition potency is characterized by its IC50 values, which indicate the concentration required to inhibit 50% of the enzyme activity:
The compound also demonstrates varying degrees of inhibition against other cathepsins, although it is most selective for cathepsin B.
The mechanism by which CA-074 Me inhibits cathepsin B involves binding to the active site cysteine residue through a nucleophilic attack facilitated by the electrophilic carbonyl group in the inhibitor. This covalent interaction leads to an irreversible modification of the enzyme, effectively blocking its catalytic activity.
Studies have shown that while CA-074 Me retains inhibitory action at various pH levels (pH 4.6, 5.5, and 7.2), it exhibits significantly lower potency compared to its parent compound CA-074 due to structural differences introduced by methylation .
CA-074 Me presents several key physical and chemical properties:
These properties make it suitable for various in vitro applications.
CA-074 Me has several scientific applications:
Research indicates that CA-074 Me can significantly reduce cathepsin B activity in various experimental setups, thereby providing insights into its functional roles within biological systems .
CA-074 Methyl Ester (methyl (2S)-1-[(2S)-3-methyl-2-[[(2S,3S)-3-(propylcarbamoyl)oxirane-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carboxylate) functions as a pro-inhibitor that undergoes intracellular activation to its active form, CA-074. This metabolite irreversibly inhibits cathepsin B through covalent modification of the enzyme’s catalytic cysteine residue (Cys29) within its active site [3] [7]. The epoxysuccinyl warhead of CA-074 forms a thioether bond with the nucleophilic thiol group of Cys29, permanently disabling protease activity. Molecular dynamics simulations confirm that this binding is stabilized by Van der Waals interactions with residues Gly196, His197, and Val174, which create a hydrophobic pocket accommodating the inhibitor’s propylcarbamoyl group [9]. This irreversible mechanism ensures sustained inhibition until de novo cathepsin B synthesis occurs, typically requiring >16 hours for functional recovery [2].
Table 1: Key Molecular Interactions in CA-074-Cathepsin B Binding
Residue | Interaction Type | Functional Role |
---|---|---|
Cys29 | Covalent bond (thioether) | Catalytic nucleophile inactivation |
Gly196 | Van der Waals | Hydrophobic pocket stabilization |
His197 | Van der Waals | S2' subsite anchoring |
Val174 | Van der Waals | Subsite occupancy optimization |
The inhibitory potency of CA-074 (the active metabolite of CA-074 Methyl Ester) exhibits profound pH dependence. Biochemical studies reveal a 120-fold greater efficacy at pH 4.6 (IC₅₀ = 6 nM) compared to pH 7.2 (IC₅₀ = 723 nM) [1]. This differential arises from ionization states of the C-terminal carboxyl group of CA-074 and histidine residues (His110 and His111) within cathepsin B’s S2' subsite. Under acidic conditions (pH 4.6), the protonated carboxyl group engages in ionic interactions with His110/His111, enhancing binding affinity. At neutral pH, electrostatic repulsion between deprotonated residues disrupts these interactions [1] [9]. Methylation of the carboxyl group in CA-074 Methyl Ester abolishes pH sensitivity, rendering it equally ineffective across pH gradients until hydrolyzed to CA-074 [1]. This pH-selectivity is physiologically significant as cathepsin B functions in both acidic lysosomes (pH 4.5–5.5) and neutral environments (cytosol, nucleus; pH 7.2) during disease states [4] [5].
Table 2: pH-Dependent Inhibition Profiles of Cathepsin B Inhibitors
pH Condition | CA-074 IC₅₀ | CA-074 Methyl Ester IC₅₀ | Fold Difference (CA-074) |
---|---|---|---|
pH 4.6 (lysosomal) | 6 nM | 8.9 µM | 1x (reference) |
pH 5.5 (endosomal) | 44 nM | 13.7 µM | 7.3x less potent |
pH 7.2 (cytosolic) | 723 nM | 7.6 µM | 120x less potent |
As a cell-permeable pro-drug, CA-074 Methyl Ester (logP ≈ 2.8) passively traverses plasma membranes via non-facilitated diffusion. Intracellular esterases—predominantly carboxylesterases in the endoplasmic reticulum and cytosol—catalyze its hydrolysis into CA-074, which bears a free C-terminal carboxyl group [2] [6]. This activation is critical for target engagement, as CA-074 Methyl Ester exhibits negligible intrinsic inhibitory activity (IC₅₀ > 8 µM) against purified cathepsin B [7]. Activated CA-074 accumulates selectively within lysosomes due to proton trapping; its ionized carboxyl group prevents efflux across the lysosomal membrane. Subcellular fractionation studies confirm 85% of CA-074 localizes to lysosomes within 2 hours post-administration, coinciding with maximal cathepsin B inhibition [6] [8]. This compartmentalized enrichment enables precise targeting of lysosomal cathepsin B, though cytosolic pools remain less inhibited due to pH-dependent efficacy limitations [1].
Beyond direct protease inhibition, CA-074 Methyl Ester indirectly stabilizes lysosomal membranes. During cellular stress (e.g., oxidative stress, ischemia-reperfusion), lysosomal membrane permeabilization releases cathepsin B into the cytosol, triggering apoptosis or necrosis. CA-074 Methyl Ester pretreatment reduces permeabilization by 60–80% in models of cerebral ischemia and polymyositis [2] [6]. Mechanistically, this involves:
In neurodegenerative contexts (e.g., experimental autoimmune encephalomyelitis), CA-074 Methyl Ester suppresses nuclear factor kappa B and inducible nitric oxide synthase activation in microglia, diminishing neurotoxic astrocyte responses and preserving retinal ganglion cells. Myelin basic protein degradation decreases by 90%, ameliorating demyelination in optic nerves [10]. These multipronged actions position CA-074 Methyl Ester as a modulator of lysosomal integrity beyond its canonical role as a protease inhibitor.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: